Cas no 21540-35-2 (1,1-Dimethyl-3-(meta-tolyl)-2-thiourea)

1,1-Dimethyl-3-(meta-tolyl)-2-thiourea is a thiourea derivative characterized by its substituted aromatic and alkyl groups. This compound is of interest in organic synthesis and pharmaceutical research due to its structural features, which include a meta-tolyl moiety and a dimethyl-substituted thiourea core. The presence of the sulfur atom in the thiourea group enhances its reactivity, making it a potential intermediate in the preparation of heterocyclic compounds or as a ligand in coordination chemistry. Its stability under standard conditions and well-defined molecular structure facilitate precise applications in specialized chemical processes. The compound is typically handled under controlled conditions to ensure purity and performance in research settings.
1,1-Dimethyl-3-(meta-tolyl)-2-thiourea structure
21540-35-2 structure
Product Name:1,1-Dimethyl-3-(meta-tolyl)-2-thiourea
CAS No:21540-35-2
MF:C10H14N2S
MW:194.296560764313
CID:257303
PubChem ID:3034319
Update Time:2025-06-13

1,1-Dimethyl-3-(meta-tolyl)-2-thiourea Chemical and Physical Properties

Names and Identifiers

    • Thiourea,N,N-dimethyl-N'-(3-methylphenyl)-
    • 1,1-dimethyl-3-(3-methylphenyl)thiourea
    • 1,1-Dimethyl-2-thio-3-m-tolylurea
    • 1,1-Dimethyl-3-m-tolylthiourea
    • Caswell No. 383
    • EINECS 244-431-4
    • EPA Pesticide Chemical Code 383100
    • Methiuron
    • Methiuron [ISO]
    • N'-(3-Methylphenyl)-N,N-dimethyl-thiourea
    • N,N-Dimethyl-N'-m-tolylthiourea
    • Thiuron
    • Urea, 1,1-dimethyl-3-(m-methylphenyl)-2-thio-
    • AKOS008944188
    • 1-(m-Methylphenyl)-3,3-dimethylthiourea
    • NCGC00160574-01
    • CHEBI:82209
    • Urea, 1,1-dimethyl-2-thio-3-m-tolyl-
    • CHEMBL3189053
    • N,N-Dimethyl-N'-(3-methylphenyl)thiourea
    • Thiourea, N,N-dimethyl-N'-(3-methylphenyl)-
    • Thiourea,N-dimethyl-N'-(3-methylphenyl)-
    • Q27155807
    • 1,1-Dimethyl-3-(meta-tolyl)-2-thiourea
    • DTXCID5022140
    • DTXSID7042140
    • AKOS025268202
    • NCGC00256006-01
    • CAS-21540-35-2
    • AKOS002743978
    • N,N-Dimethyl-N'-(3-methylphenyl)thiourea #
    • 21540-35-2
    • 1,1-Dimethyl-3-(m-tolyl)thiourea
    • M. H. 090
    • 93CX3OK804
    • 1,1-dimethyl-3-m-tolyl-2-thiourea
    • MMCJEAKINANSOL-UHFFFAOYSA-N
    • UNII-93CX3OK804
    • NSC 165577
    • SCHEMBL134948
    • Tox21_301890
    • C19086
    • NSC-165577
    • Urea,1-dimethyl-2-thio-3-m-tolyl-
    • NSC165577
    • NS00026896
    • Inchi: 1S/C10H14N2S/c1-8-5-4-6-9(7-8)11-10(13)12(2)3/h4-7H,1-3H3,(H,11,13)
    • InChI Key: MMCJEAKINANSOL-UHFFFAOYSA-N
    • SMILES: S=C(N(C)C)NC1C=CC=C(C)C=1

Computed Properties

  • Exact Mass: 194.08792
  • Monoisotopic Mass: 194.088
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 47.4Ų

Experimental Properties

  • Density: 1.0629 (rough estimate)
  • Melting Point: 145°C
  • Boiling Point: 270.1°Cat760mmHg
  • Flash Point: 117.1°C
  • Refractive Index: 1.5500 (estimate)
  • PSA: 15.27
  • LogP: 2.32640

1,1-Dimethyl-3-(meta-tolyl)-2-thiourea Pricemore >>

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Additional information on 1,1-Dimethyl-3-(meta-tolyl)-2-thiourea

Professional Introduction to Compound with CAS No. 21540-35-2 and Product Name: 1,1-Dimethyl-3-(meta-tolyl)-2-thiourea

The compound in question, identified by the chemical abstracts service number CAS No. 21540-35-2, is a thiourea derivative with the systematic name 1,1-Dimethyl-3-(meta-tolyl)-2-thiourea. This compound has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential applications in drug discovery and synthetic chemistry.

Thioureas, as a class of compounds, have long been recognized for their versatility in organic synthesis and pharmacological applications. The presence of a sulfur atom in the molecule imparts distinctive reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Specifically, 1,1-Dimethyl-3-(meta-tolyl)-2-thiourea combines a dimethyl group and a meta-tolyl (methyl group attached to the meta position of a phenyl ring) substituent, which can influence its electronic and steric properties.

In recent years, there has been a surge in research focused on thiourea derivatives as potential therapeutic agents. These compounds have shown promise in various biological assays, including antimicrobial, anti-inflammatory, and anticancer activities. The structural motif of 1,1-Dimethyl-3-(meta-tolyl)-2-thiourea suggests that it may interact with biological targets in ways that could be exploited for therapeutic benefit. For instance, the thiourea moiety is known to form coordination complexes with metal ions, which has implications for applications in metallodrug development.

One of the most compelling aspects of this compound is its potential role as a scaffold for drug design. The meta-tolyl group introduces steric hindrance and electronic effects that can be fine-tuned to modulate binding affinity to biological targets. This flexibility makes 1,1-Dimethyl-3-(meta-tolyl)-2-thiourea an attractive candidate for structure-activity relationship (SAR) studies. By systematically varying substituents around the thiourea core, researchers can gain insights into the structural determinants of biological activity.

Recent advancements in computational chemistry have further enhanced the utility of thiourea derivatives like 1,1-Dimethyl-3-(meta-tolyl)-2-thiourea. Molecular modeling techniques allow researchers to predict how these compounds might interact with biological targets at the atomic level. This approach has been particularly valuable in identifying lead compounds for further optimization. For example, computational studies have suggested that modifications to the dimethyl group could improve solubility and bioavailability while maintaining or enhancing biological activity.

The synthesis of 1,1-Dimethyl-3-(meta-tolyl)-2-thiourea presents an interesting challenge due to its complex structure. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to avoid unwanted side products. However, recent innovations in synthetic methodology have made it possible to produce this compound more efficiently and in higher yields. These advancements are crucial for enabling large-scale production and further exploration of its potential applications.

Another area of interest is the use of 1,1-Dimethyl-3-(meta-tolyl)-2-thiourea as a precursor for more complex molecules. Its reactive sulfur atoms make it an excellent candidate for further functionalization via cross-coupling reactions or other transformations. This capability is particularly valuable in medicinal chemistry, where libraries of diverse compounds are often generated to screen for biological activity. The ability to derivatize 1,1-Dimethyl-3-(meta-tolyl)-2-thiourea provides chemists with a versatile tool for exploring new chemical space.

In conclusion,1,1-Dimethyl-3-(meta-tolyl)-2-thiourea (CAS No. 21540-35-2) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an attractive candidate for further investigation into its biological activities and synthetic applications. As research continues to uncover new uses for thiourea derivatives,this compound is likely to play an important role in future drug discovery efforts.

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